molecular formula C22H17N3O2 B12335218 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide

Cat. No.: B12335218
M. Wt: 355.4 g/mol
InChI Key: QQOFTTCJSNKCQQ-UHFFFAOYSA-N
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Description

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a synthetic organic compound belonging to the class of indazole derivatives. Its molecular formula is C 22 H 17 N 3 O 2 and it features an indazole core substituted with a 2-methylbenzoyl group and a phenyl carboxamide group. This compound is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Indazole-3-carboxamide derivatives are investigated in medicinal chemistry for their potential biological activities. Research on closely related structural analogues has indicated that such compounds may possess significant pharmacological properties. For instance, certain indazole derivatives have been studied as inhibitors of enzymes like human neutrophil elastase (HNE), which is a serine protease target in inflammatory diseases . Other studies highlight that the 3-phenyl-1H-indazole scaffold exhibits broad anticandidal activity, representing a promising chemotype for developing new antifungal agents . The specific substitution pattern on the benzoyl group, such as the 2-methyl isomer in this compound, can influence its binding affinity and interaction with biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies. The reactivity of this molecule is characterized by its functional groups; the carbonyl group in the benzoyl moiety can participate in nucleophilic addition reactions, while the carboxamide group may engage in hydrogen bonding. Researchers can utilize this compound to explore its mechanism of action in various enzymatic assays, its pharmacokinetic properties, and its potential as a lead compound in drug discovery.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(2-methylbenzoyl)-N-phenylindazole-3-carboxamide

InChI

InChI=1S/C22H17N3O2/c1-15-9-5-6-12-17(15)22(27)25-19-14-8-7-13-18(19)20(24-25)21(26)23-16-10-3-2-4-11-16/h2-14H,1H3,(H,23,26)

InChI Key

QQOFTTCJSNKCQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of o-Aminophenylacetic Acid Derivatives

  • Substrate : o-Aminophenylacetic acid amide or ester.
  • Conditions : Reflux in ethanol/water with NaOH (2 M, 12 h).
  • Yield : 85–92% ICA after acidification (HCl, pH 2–3).

Alternative Routes via Iodination and Cross-Coupling

The MDPI study (2020) demonstrates ICA synthesis via iodination of indazole at C3 using iodine/KOH in DMF, yielding 3-iodo-1H-indazole, which is subsequently carboxylated via carbonylation. This method, however, is less atom-economical compared to direct cyclization.

Regioselective N1-Benzoylation of Indazole-3-Carboxylic Acid

Introducing the 2-methylbenzoyl group at N1 without competing N2 acylation is critical. The Crocetti et al. (2011) protocol for N-benzoylindazole derivatives provides a template:

Benzoylation Conditions

  • Substrate : ICA (1 equiv).
  • Acylating agent : 2-Methylbenzoyl chloride (1.2 equiv).
  • Base : K₂CO₃ (2 equiv) in anhydrous DMF.
  • Temperature : 0°C to room temperature, 6 h.
  • Yield : 78% 1-(2-methylbenzoyl)indazole-3-carboxylic acid (MBICA).

Solvent and Base Optimization

Polar aprotic solvents (DMF, THF) enhance solubility, while weak bases (K₂CO₃) minimize esterification side reactions. Strong bases (NaOH) risk hydrolyzing the acyl chloride.

Carboxamide Formation at C3

Converting MBICA to the target carboxamide involves activating the carboxylic acid for nucleophilic attack by aniline. Two predominant methods are documented:

Acyl Chloride-Mediated Coupling

  • Activation : MBICA treated with thionyl chloride (SOCl₂, 2 equiv) in toluene (reflux, 3 h).
  • Coupling : Reaction with aniline (1.5 equiv) in THF, catalyzed by triethylamine (2 equiv).
  • Yield : 82% after column chromatography (hexane/EtOAc 3:1).

Carbodiimide Coupling

  • Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv), aniline (1.2 equiv) in DCM.
  • Conditions : Room temperature, 12 h.
  • Yield : 85% with reduced racemization risk.

One-Pot Tandem Benzoylation-Amidation

Recent advancements (LookChem, 2021) describe a streamlined one-pot approach combining N1-benzoylation and C3-amidation:

Reaction Protocol

  • Benzoylation : ICA, 2-methylbenzoyl chloride, and K₂CO₃ in DMF (0°C to RT, 6 h).
  • In situ activation : Addition of SOCl₂ (1 h, 50°C).
  • Amidation : Aniline and Et₃N (RT, 4 h).
  • Overall yield : 70% with >95% purity by HPLC.

Analytical Characterization and Validation

Critical spectroscopic data for the target compound and intermediates:

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
MBICA 1680 (C=O), 1605 (C=N) 8.21 (d, 1H, H7), 7.95 (s, 1H, H4) 280.1 [M+H]⁺
1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide 1655 (amide C=O) 8.45 (s, 1H, NH), 7.62–7.25 (m, 11H, Ar-H) 357.2 [M+H]⁺

Industrial-Scale Considerations

Hazard Mitigation

The exothermic nature of benzoylation necessitates controlled addition of acyl chloride and efficient heat dissipation. Patent US20040248960A1 highlights substituting alkali metals with alkaline earth oxides (e.g., MgO) to suppress hydrogen gas evolution during base-mediated reactions.

Purification Strategies

  • Crystallization : MBICA recrystallized from ethanol/water (7:3) achieves >99% purity.
  • Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential as a pharmacological agent. Research has indicated that derivatives of indazole-3-carboxamide can act as effective inhibitors against various targets, including kinases associated with cancer progression.

Anticancer Activity

Recent studies have demonstrated that 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide and its derivatives exhibit significant anticancer properties. For instance, a derivative was identified as a potent inhibitor of p21-activated kinase 1 (PAK1), which is implicated in tumor progression.

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung)9.8PAK1 inhibition
Study BK562 (CML)5.15Induction of apoptosis

These findings suggest that compounds within this class may serve as lead candidates for further development into anticancer therapies targeting specific kinases involved in malignancies .

Neuropharmacological Applications

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide has also been studied for its effects on neurological disorders. Compounds derived from indazole structures have shown promise in modulating nicotinic acetylcholine receptors, which are critical in conditions such as Alzheimer's disease and schizophrenia.

Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological applications, the compound has demonstrated anti-inflammatory effects. Studies have shown that it can significantly reduce inflammatory markers in various models.

Model Dose (mg/kg) Effect
Carrageenan-induced edema20Significant reduction
LPS-induced inflammation10Decreased cytokine levels

This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide is crucial for optimizing its pharmacological properties. Modifications to the indazole scaffold can enhance selectivity and potency against specific biological targets.

Key Findings

Research indicates that substituting hydrophobic groups in the compound's structure can improve its binding affinity to target proteins, thereby enhancing its inhibitory effects on kinases like PAK1 .

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group at the indazole 1-position is a key structural feature.

Compound Name Substituent on Benzoyl Molecular Formula Molecular Weight Key Features Reference
1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide 2-methyl C22H17N3O2 355.4 Lipophilic methyl group; potential enhanced membrane permeability
1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide 3-methoxy C22H17N3O3 371.4 Electron-donating methoxy group; may influence receptor binding
1-(4-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide 4-fluoro C21H14FN3O2 359.3 Fluorine atom enhances metabolic stability and bioavailability

Key Observations :

  • Fluorine substitution (4-fluoro analog) is associated with improved pharmacokinetic profiles in drug design due to increased stability .

Variations in the Carboxamide Side Chain

The N-phenyl group in the target compound distinguishes it from other indazole carboxamides with alternative side chains:

Compound Name Carboxamide Substituent Molecular Formula Molecular Weight Key Features Reference
1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide N-phenyl C22H17N3O2 355.4 Aromatic phenyl group; may enhance π-π interactions
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluorobenzyl)-1H-indazole-3-carboxamide N-(branched amino ester) C20H21FN4O2 368.4 Polar amino ester side chain; potential for hydrogen bonding
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide N-benzimidazolylethyl C18H17N5O 319.4 Bulky benzimidazole group; may reduce solubility

Key Observations :

  • The N-phenyl group in the target compound offers rigidity and planar structure, contrasting with the flexible amino ester chain in ’s compound.
  • Bulky substituents (e.g., benzimidazole in ) may hinder receptor access but improve selectivity .

Key Observations :

  • Alkyl chains (e.g., 4-cyanobutyl in CUMYL-4CN-BINACA) are critical for cannabinoid receptor binding, which the target compound lacks .
  • The absence of a flexible alkyl chain in the target compound may limit its interaction with lipid-rich receptor environments.

Biological Activity

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and significant research findings.

Chemical Structure and Properties

The compound features an indazole ring structure, which is known for its diverse biological activities. The presence of the benzoyl and carboxamide groups contributes to its ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide exhibits notable antimicrobial activity against a range of microbial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These values suggest that the compound could be a candidate for further development as an antimicrobial agent.

2. Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies indicate that it inhibits the growth of various fungi, making it a potential therapeutic option for fungal infections. The antifungal activity is particularly pronounced against opportunistic pathogens, which are critical in immunocompromised patients.

3. Anticancer Activity

In addition to its antimicrobial and antifungal properties, 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide has shown promising anticancer activity. Research has focused on its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including:

  • Enzymatic Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Signaling Pathways: It appears to influence signaling pathways related to inflammation and cell survival, potentially leading to enhanced apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide:

  • Study on Antimicrobial Efficacy: A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential role as a novel antibiotic.
  • Antifungal Research: Another investigation focused on the compound's antifungal properties against clinical isolates of Candida species, revealing effective inhibition at low concentrations.
  • Cancer Cell Line Studies: In vitro studies have shown that treatment with this compound led to a decrease in cell viability in various cancer cell lines, with IC50 values indicating potent anticancer properties .

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